Synthesis and Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide
Synthesis and Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methyl-2,3-diphenyl-1-benzofuran, addressing the core requirements of researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analogous compounds.
Molecular Properties
Basic chemical properties of 6-Methyl-2,3-diphenyl-1-benzofuran have been compiled from publicly accessible chemical databases.[1]
| Property | Value |
| Molecular Formula | C₂₁H₁₆O |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 14770-90-2 |
| IUPAC Name | 6-methyl-2,3-diphenyl-1-benzofuran |
Proposed Synthesis
A common and effective method for the synthesis of 2,3-disubstituted benzofurans is the acid-catalyzed cyclization of α-phenoxy ketones. This retro-synthetic approach is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 6-Methyl-2,3-diphenyl-1-benzofuran.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran.
Synthesis of the Intermediate: 2-(4-methylphenoxy)-1,2-diphenylethanone
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
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Addition of Reagent: While stirring, add desyl chloride (1.0 eq.) to the mixture.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
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Reaction Setup: Place the intermediate, 2-(4-methylphenoxy)-1,2-diphenylethanone (1.0 eq.), in a round-bottom flask.
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Addition of Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the flask.
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Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The reaction should be monitored by TLC.
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Work-up: After the reaction is complete, carefully pour the hot mixture into ice-water with vigorous stirring.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization Data (Predicted)
Due to the lack of specific experimental data in the literature, the following characterization data are predicted based on the analysis of structurally similar compounds.
| Analysis | Predicted Data |
| Melting Point | Expected to be a crystalline solid with a melting point in the range of 100-150 °C. |
| ¹H NMR | Aromatic protons (m, ~13H, in the range of δ 7.0-7.6 ppm), Methyl protons (s, 3H, ~δ 2.4 ppm). |
| ¹³C NMR | Aromatic carbons (in the range of δ 110-155 ppm), Methyl carbon (~δ 21 ppm). |
| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~1250 (Aryl-O stretch). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 284. |
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly associated with 6-Methyl-2,3-diphenyl-1-benzofuran in the public domain. Research in this area would be required to elucidate its biological targets and mechanisms of action.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 6-Methyl-2,3-diphenyl-1-benzofuran. The proposed synthetic route via acid-catalyzed cyclization of an α-phenoxy ketone is a robust and well-established method for this class of compounds. The predicted characterization data offers a baseline for researchers aiming to synthesize and identify this molecule. Further experimental investigation is necessary to confirm the specific reaction conditions, yields, and precise analytical data for this compound, which will be crucial for its potential applications in drug discovery and materials science.
